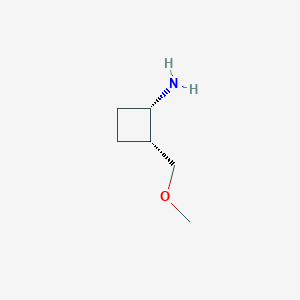
(1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine is a chiral amine compound featuring a cyclobutane ring substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine typically involves the following steps:
Cyclobutane Formation: Starting from a suitable precursor, cyclobutane is synthesized through cyclization reactions.
Methoxymethylation: Introduction of the methoxymethyl group can be achieved using reagents like methoxymethyl chloride in the presence of a base.
Chiral Amine Formation:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the amine group to other functional groups.
Substitution: The methoxymethyl group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products:
- Oxidation products may include ketones or aldehydes.
- Reduction products may include secondary or tertiary amines.
- Substitution products depend on the reagents used.
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of complex molecules.
Biology:
- Potential use in the development of biologically active compounds.
Medicine:
- Investigated for its potential pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Methoxymethyl)cyclobutan-1-amine depends on its specific applications. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways would require detailed studies.
Comparison with Similar Compounds
- (1S,2R)-2-(Hydroxymethyl)cyclobutan-1-amine
- (1S,2R)-2-(Ethoxymethyl)cyclobutan-1-amine
Uniqueness:
- The methoxymethyl group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions.
This structure should give you a solid foundation for your article For precise details, consulting scientific literature and experimental data will be essential
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S,2R)-2-(methoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |
InChI Key |
NSUHDXDXMDDKGW-WDSKDSINSA-N |
Isomeric SMILES |
COC[C@@H]1CC[C@@H]1N |
Canonical SMILES |
COCC1CCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


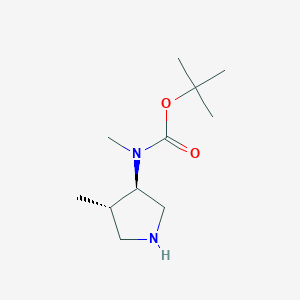

![Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B12992126.png)
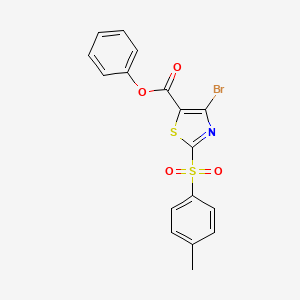
![4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12992136.png)

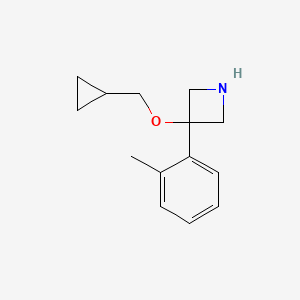
![5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12992163.png)

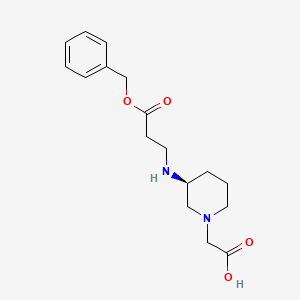
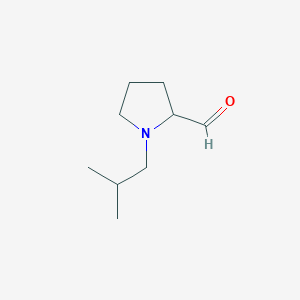
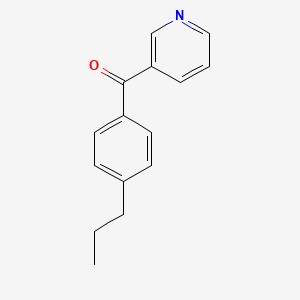
![2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12992213.png)
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12992220.png)
